

physical and chemical properties of 4-(4-Methylphenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Methylphenyl)-3-thiosemicarbazide

Cat. No.: B079324

[Get Quote](#)

An In-depth Technical Guide on 4-(4-Methylphenyl)-3-thiosemicarbazide

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and potential biological activities of **4-(4-Methylphenyl)-3-thiosemicarbazide**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

4-(4-Methylphenyl)-3-thiosemicarbazide, also known as 4-(p-tolyl)thiosemicarbazide, is an organic compound featuring a thiosemicarbazide moiety attached to a p-tolyl group. This structure serves as a versatile scaffold in the synthesis of various heterocyclic compounds and has been a subject of interest for its potential biological applications.

The fundamental physicochemical properties of **4-(4-Methylphenyl)-3-thiosemicarbazide** are summarized in the table below for easy reference and comparison.

Property	Value
IUPAC Name	4-(4-methylphenyl)hydrazine-1-carbothioamide
Molecular Formula	C ₈ H ₁₁ N ₃ S
Molecular Weight	181.26 g/mol
CAS Number	21076-11-9
Melting Point	135-136 °C
Boiling Point	287.8 ± 23.0 °C (Predicted)
Density	1.250 ± 0.06 g/cm ³ (Predicted)
pKa	11.07 ± 0.70 (Predicted)
InChIKey	IEAWRKQVDLFINI-UHFFFAOYSA-N
SMILES	Cc1ccc(cc1)NC(=S)NN

Spectroscopic Data

The structural elucidation of **4-(4-Methylphenyl)-3-thiosemicarbazide** is supported by various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Table 2.1: ¹H and ¹³C NMR Spectral Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant	Assignment
^1H NMR (DMSO-d ₆)	9.58	s	NH
9.00	s		NH
7.48	d, J = 7.8	2H, aromatic	
7.11	d, J = 8.0	2H, aromatic	
4.73	br	2H, NH ₂	
2.23	s	3H, CH ₃	
^{13}C NMR (Polysol)	181.26	-	C=S
137.8	-	Aromatic C	
133.3	-	Aromatic C	
129.5	-	Aromatic C	
125.6	-	Aromatic C	
20.5	-	CH ₃	

Table 2.2: Characteristic FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3400 - 3100	N-H stretching	NH, NH ₂
~1600	C=N stretching	Imine (in derivatives)
~1500	Thioamide I	C=C aromatic
1350 - 1250	C=S stretching	Thione
~930	Thioamide IV	

Note on UV-Vis Spectroscopy: Specific experimental UV-Vis absorption data for **4-(4-Methylphenyl)-3-thiosemicarbazide** is not readily available in the cited literature. Generally,

thiosemicarbazide derivatives exhibit absorption bands in the UV-Vis region corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions of the aromatic ring and the thiosemicarbazone moiety.

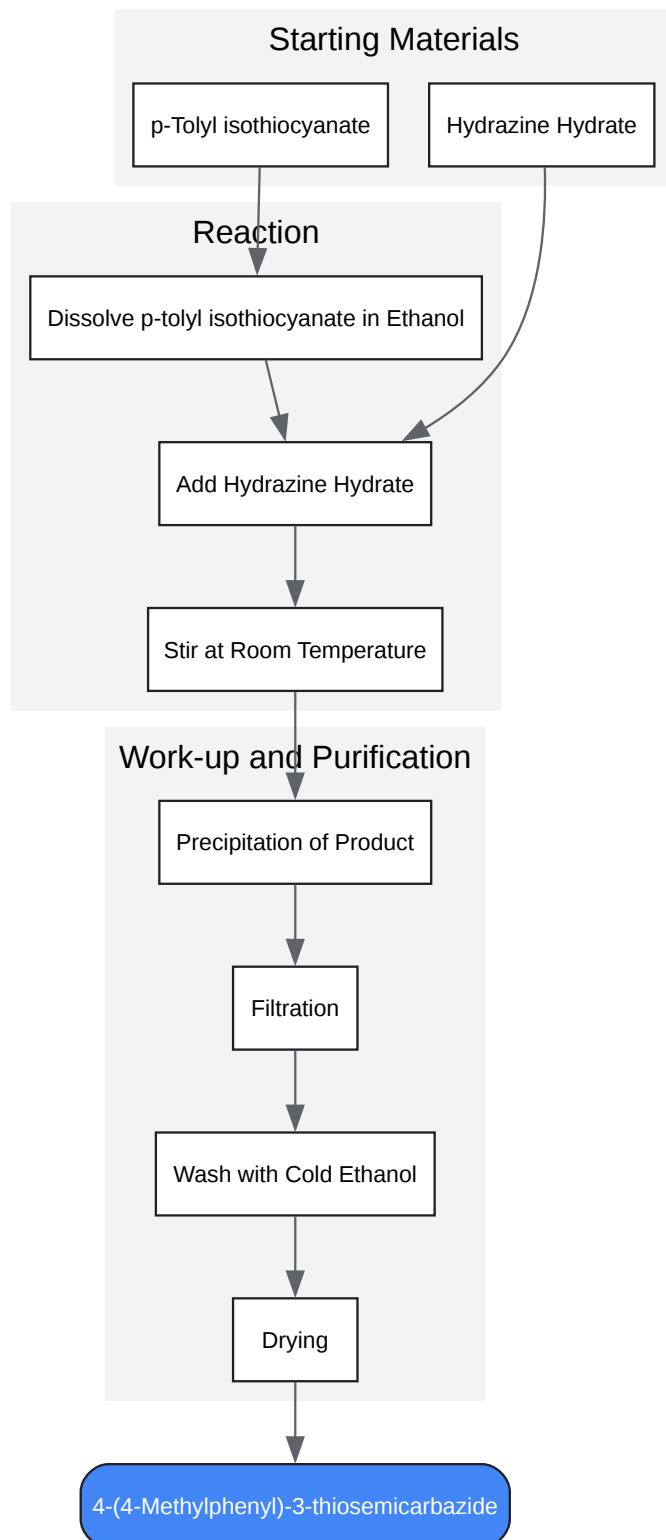
[1]

Experimental Protocols

Synthesis of 4-(4-Methylphenyl)-3-thiosemicarbazide

The synthesis of **4-(4-Methylphenyl)-3-thiosemicarbazide** can be achieved through the reaction of p-tolyl isothiocyanate with hydrazine hydrate.

Materials and Reagents:


- p-tolyl isothiocyanate
- Hydrazine hydrate
- Ethanol

Procedure:

- Dissolve p-tolyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
- Slowly add hydrazine hydrate (1.2 equivalents) to the solution while stirring.
- The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the resulting precipitate is collected by filtration.
- The crude product is washed with cold ethanol to remove any unreacted starting materials.
- The purified **4-(4-Methylphenyl)-3-thiosemicarbazide** is then dried, for instance, in a desiccator over anhydrous calcium chloride.

Below is a graphical representation of the synthesis workflow.

Synthesis Workflow of 4-(4-Methylphenyl)-3-thiosemicarbazide

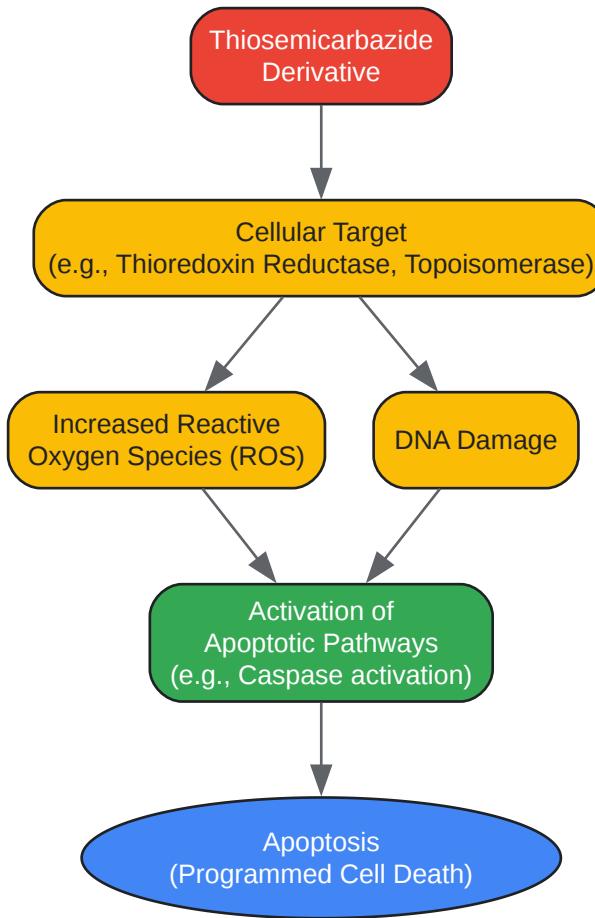
[Click to download full resolution via product page](#)

Synthesis Workflow

Biological Activities and Signaling Pathways

While specific biological activity data for **4-(4-Methylphenyl)-3-thiosemicarbazide** is limited in the current literature, the broader class of thiosemicarbazide and thiosemicarbazone derivatives is known for a wide spectrum of pharmacological effects.[\[2\]](#)[\[3\]](#)[\[4\]](#) These include antimicrobial, anticancer, antiviral, and antifungal activities.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Anticancer Potential: Several studies have highlighted the anticancer properties of thiosemicarbazide derivatives.[\[1\]](#)[\[7\]](#) For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines.[\[5\]](#)[\[8\]](#) The proposed mechanisms of action are diverse and can involve:


- **Enzyme Inhibition:** Some gold(III) complexes of N(4)-tolyl-2-acetylpyridine thiosemicarbazones are thought to act by inhibiting thioredoxin reductase.[\[8\]](#)
- **DNA Interaction:** Platinum(II,IV) complexes of the same ligands may exert their cytotoxic effects by binding to DNA.[\[8\]](#)
- **Apoptosis Induction:** Treatment with these compounds has been observed to cause morphological changes in cells indicative of apoptosis, such as cell shrinkage and blebbing.[\[8\]](#)
- **VEGFR2 Inhibition:** Certain thiosemicarbazone-containing quinazoline derivatives have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, a key pathway in tumor angiogenesis.[\[9\]](#)
- **DHODH Downregulation:** Some thiosemicarbazide derivatives have been found to downregulate the expression of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in pyrimidine synthesis, which is often upregulated in rapidly proliferating cancer cells.[\[1\]](#)
- **Ferroptosis Pathway:** The iron-chelating properties of some thiosemicarbazones suggest they may influence the ferroptosis cell death pathway.[\[10\]](#)

Antimicrobial Activity: Thiosemicarbazides and their derivatives have demonstrated notable antibacterial and antifungal properties.[\[3\]](#)[\[11\]](#) Their mechanism of action can involve the inhibition of crucial microbial enzymes. For example, some thiosemicarbazide derivatives have been shown to decrease the ATPase activity of *Staphylococcus aureus* Topoisomerase IV.[\[12\]](#)

It is important to note that these activities are reported for the general class of compounds, and specific testing of **4-(4-Methylphenyl)-3-thiosemicarbazide** is required to ascertain its biological profile.

Below is a generalized diagram illustrating a potential signaling pathway for the anticancer activity of thiosemicarbazide derivatives, leading to apoptosis.

Generalized Anticancer Signaling Pathway of Thiosemicarbazide Derivatives

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy Hydrazinecarbothioamide, N-methyl-N-phenyl- | 21076-11-9 [smolecule.com]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells and studies on the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-(4-Methylphenyl)-3-thiosemicarbazide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079324#physical-and-chemical-properties-of-4-4-methylphenyl-3-thiosemicarbazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com